molecular formula C6H8N4O3 B1265697 6-Amino-1,3-dimethyl-5-nitrosouracil CAS No. 6632-68-4

6-Amino-1,3-dimethyl-5-nitrosouracil

Cat. No. B1265697
CAS RN: 6632-68-4
M. Wt: 184.15 g/mol
InChI Key: MGBDANYXBKROBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil involves the condensation of cyanoacetic acid with dimethylurea in the presence of acetic anhydride, followed by nitrosation with sodium nitrite. This process results in the formation of 6-Amino-1,3-dimethyl-5-nitrosouracil with a yield of 80-85% (Abramova et al., 1978).

Molecular Structure Analysis

Molecular orbital calculations on 6-Amino-1,3-dimethyl-5-nitrosouracil, including its copper(II) complex, highlight the role of molecular orbitals in coordination. These studies suggest an octahedral environment around the copper atom, coordinated through nitrogen atoms of the pyrimidine moieties (Salas et al., 1992).

Chemical Reactions and Properties

6-Amino-1,3-dimethyl-5-nitrosouracil reacts with thiols, leading to a variety of products including disulfides and pteridine-2,4-diones. These reactions showcase the compound's versatility in forming different chemical structures (Youssefyeh, 1975).

Physical Properties Analysis

Spectrophotometric investigation of 6-Amino-1,3-dimethyl-5-nitrosouracil and its methyl derivative has been conducted, revealing insights into its binding properties with various metal ions. This research provides a foundation for understanding the compound's interactions and potential applications in metal ion complexation (Kumar et al., 2020).

Chemical Properties Analysis

Studies on the physicochemical properties of 6-Amino-5-nitroso-1,3-dimethyluracil and its reduced product offer important insights for the artificial synthesis of caffeine, highlighting the compound's significance as an intermediate in synthetic pathways (Hu Xi-en, 2011).

Scientific Research Applications

Chemical Reactions and Synthesis

  • 6-Amino-1,3-dimethyl-5-nitrosouracil undergoes various chemical reactions with thiols, leading to products like disulphides, thiadiazolopyrimidines, pteridinediones, purinediones, and others. These reactions involve both condensation and oxidation-reduction processes (Youssefyeh, 1975).
  • It is used in the synthesis of lumazine derivatives, important in pharmaceutical and biochemical research. For example, 6,7-bis(dimethoxycarbonyl)-1,3-dimethyllumazine is produced from 6-Amino-1,3-dimethyl-5-nitrosouracil (Yoneda et al., 1982).

Molecular Studies and Complex Formation

  • Molecular orbital calculations have been performed on 6-Amino-1,3-dimethyl-5-nitrosouracil to understand its role in coordination chemistry. Its copper complex, [Cu(ADNU)2(H2O)2], has been synthesized and characterized through various techniques like X-ray diffraction, spectrometry, and magnetic susceptibility measurements (Salas et al., 1992).

Biological Applications and Inhibition Studies

  • Nitrosouracil derivatives, containing the 1,3-dimethyl-6-amino-5-nitrosouracil moiety, have been studied as potential inhibitors of iron-dependent lipid peroxidation. These derivatives have shown effectiveness in protecting mitochondrial membranes against lipid peroxidation (Rabion et al., 1993).

Synthesis of Derivatives and Antioxidant Properties

  • Pyrimidine derivatives, including those derived from 6-amino-1,3-dimethyl-5-nitrosouracil, have been synthesized and studied for their antioxidant activity. These compounds have shown potential in stimulating regeneration processes and modulating immune responses (Grabovskii et al., 2018).

Spectrophotometric Analysis and Metal Ion Complexation

  • Spectrophotometric investigations of 6-amino-1,3-dimethyl-5-nitrosouracil derivatives have been conducted, focusing on their interaction with bivalent metal ions. This research aids in understanding the complexation properties of these compounds with metal ions, relevant in fields like coordination chemistry and material science (Kumar et al., 2020).

Safety And Hazards

6-Amino-1,3-dimethyl-5-nitrosouracil is classified as Carcinogenicity, Category 2 . It is suspected of causing cancer. Personal protective equipment should be used and contact with skin and eyes should be avoided .

Future Directions

The role of solvent in the crystallization of tautomer solvate remains an interesting topic . The hydrogen bonding between DMSO and 6-Amino-1,3-dimethyl-5-nitrosouracil is similar in solution and in NAU–DMSO solvate crystal, which helps preserve the form of Tautomer A during solvate crystallization .

properties

IUPAC Name

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione
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InChI

InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MGBDANYXBKROBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
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DSSTOX Substance ID

DTXSID8029280, DTXSID001176363
Record name 6-Amino-1,3-dimethyl-5-nitrosouracil
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Record name Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime
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Molecular Weight

184.15 g/mol
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Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Amino-1,3-dimethyl-5-nitrosouracil

CAS RN

6632-68-4, 58537-55-6
Record name 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-
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Synthesis routes and methods

Procedure details

Commercially available 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione (10 mmol) was dissolved in 1:1 water/glacial acetic acid (50 mL total volume) at 80° C. and sodium nitrite (20 mmol) added in portions. After the addition was complete the reaction mixture was stirred at 80° C. for 1 hr. Cooled in ice for 30 mins then filtered and washed with water. The precipitate was dried in vacuo to give crude 6-amino-1,3-dimethyl-5-nitroso-1H-pyrimidine-2,4-dione as a red-violet colored solid which was of sufficient purity for subsequent use without additional purification (89%).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1,3-dimethyl-5-nitrosouracil
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Citations

For This Compound
83
Citations
JN Low, RA Howie, F Hueso-Ureña… - … Section C: Crystal …, 1992 - scripts.iucr.org
(IUCr) Structures of 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate Acta Crystallographica Section C Crystal Structure …
Number of citations: 23 scripts.iucr.org
F Bélanger-Gariépy, R Faure, F Hueso-Ureña… - Polyhedron, 1998 - Elsevier
The mixed [Cu(DANU)(bipy)(H 2 O)]ClO 4 ·H 2 O (1) and [Cu(DMV)(ipyl)Cl]·1/2H 2 O (2) complexes have been isolated from the reaction, in water/EtOH medium, of copper(II) …
Number of citations: 18 www.sciencedirect.com
RD Youssefyeh - Journal of the Chemical Society, Perkin Transactions …, 1975 - pubs.rsc.org
The reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols lead to condensation as well as oxidation–reduction products. Disulphides, 4,6-dimethyl[1,2,5]thiadiazolo[3,4-d]…
Number of citations: 1 pubs.rsc.org
L Qi, C Li, Y Bai, X Hu, T Song, Y Xiao, C Xie - Journal of Crystal Growth, 2022 - Elsevier
6-amino-1,3-dimethyl-5-nitrosouracil (NAU) is an important intermediate for the synthesis of caffeine and theophylline, usually in the form of monohydrate. However, NAU·H 2 O is …
Number of citations: 2 www.sciencedirect.com
G Ferguson, JN Low, M Quirós-Olozábal… - Polyhedron, 1996 - Elsevier
In absolute ethanol medium, copper(II) nitrate reacts with 6-amino-1,3-dimethyl-5-nitrosouracil (HDANU) and 2,2′-bipyridine to give a mixed complex with the formula [Cu(DANU)(bipy)(…
Number of citations: 24 www.sciencedirect.com
JM Salas, MA Romero, MP Sánchez, MN Moreno… - Polyhedron, 1992 - Elsevier
Molecular orbital calculations have been performed for 6-amino-1,3-dimethyl-5-nitrosouracil (HADNU) and its monoanion with the MOPAC program, discussing the role of the MOs of …
Number of citations: 16 www.sciencedirect.com
NA Illán-Cabeza, AR García-García… - Journal of inorganic …, 2005 - Elsevier
New complexes of rhenium(I) with some 5-nitrosopyrimidines with general formula [ReCl(CO) 3 L] have been prepared and characterized by elemental analysis, conductivity …
Number of citations: 61 www.sciencedirect.com
L Qi, Y Jin, H Li, Y Dong, C Xie - Transactions of Tianjin University, 2020 - Springer
Tautomers are structural isomers that readily interconvert and may exhibit different properties. The effect of solvent on tautomeric equilibria in solution has been a subject of some …
Number of citations: 2 link.springer.com
K Senga, H Kanazawa, S Nishigaki - Journal of the Chemical Society …, 1976 - pubs.rsc.org
New Synthesis of Purines from the Reaction of 6-Amino-1,3-dimethyl-5- nitrosouracil with Benzylidenetriphenylphosphoranes Page 1 JCS CHEM. COMM., 1976 155 New Synthesis of …
Number of citations: 3 pubs.rsc.org
K Senga, H Kanazawa, S Nishigaki - Journal of the Chemical Society …, 1976 - pubs.rsc.org
nitrosouracil with Phenacylidenetriphenylphosphoranes - * J.', Page 1 588 JCS CHEM. COMM., 1976 New Synthesis of Pteridines from the Reaction of 6-Amino-l,3-dimethyl-5nitrosouracil …
Number of citations: 1 pubs.rsc.org

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